Potassium (2,4-difluorobenzyl)trifluoroborate
CAS No.: 1632070-90-6
VCID: VC7249927
Molecular Formula: C7H5BF5K
Molecular Weight: 234.02
* For research use only. Not for human or veterinary use.

Description |
Potassium (2,4-difluorobenzyl)trifluoroborate is a chemical compound with the molecular formula C₇H₅BF₅K and a molecular weight of approximately 234.016 g/mol . It is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which allow the introduction of a 2,4-difluorobenzyl group into various organic molecules. This compound is of interest in medicinal chemistry for its potential to enhance the potency, selectivity, and metabolic stability of drug candidates by incorporating fluorine atoms into organic molecules. Suzuki-Miyaura CouplingsThis compound is primarily used in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions enable the formation of new carbon-carbon bonds by introducing the 2,4-difluorobenzyl group onto organic molecules. This process is crucial for synthesizing complex organic molecules with specific properties, such as novel fluorinated diaryl ethers, which have potential applications in the development of new liquid crystals and functional materials. Medicinal ChemistryIn medicinal chemistry, the incorporation of fluorine atoms into organic molecules using potassium (2,4-difluorobenzyl)trifluoroborate can enhance the biological activity of drug candidates. Fluorine acts as a bioisostere of hydrogen, maintaining similar size and shape but altering electronic properties, which can improve potency, selectivity, and metabolic stability. Comparison with Similar CompoundsSeveral compounds share structural similarities with potassium (2,4-difluorobenzyl)trifluoroborate. A comparison with some of these compounds highlights their unique features:
Safety and HandlingWhile specific safety data for potassium (2,4-difluorobenzyl)trifluoroborate is limited, compounds in the trifluoroborate family generally require careful handling due to potential reactivity and toxicity. It is advisable to handle such compounds in a well-ventilated area, preferably in a chemical fume hood, and to wear protective clothing, gloves, and safety goggles . Research Findings and ApplicationsResearch involving potassium (2,4-difluorobenzyl)trifluoroborate focuses on its reactivity in cross-coupling reactions and its potential applications in medicinal chemistry. The ability to introduce fluorine atoms into organic molecules makes it a valuable tool for creating new drug candidates with improved properties. Additionally, studies on its solubility and stability under different conditions are crucial for optimizing its use in synthetic applications. |
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CAS No. | 1632070-90-6 | ||||||||||||||||||||||||
Product Name | Potassium (2,4-difluorobenzyl)trifluoroborate | ||||||||||||||||||||||||
Molecular Formula | C7H5BF5K | ||||||||||||||||||||||||
Molecular Weight | 234.02 | ||||||||||||||||||||||||
IUPAC Name | potassium;(2,4-difluorophenyl)methyl-trifluoroboranuide | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 | ||||||||||||||||||||||||
Standard InChIKey | RVYGULLVNAILFK-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | [B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+] | ||||||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||||||
PubChem Compound | 63701461 | ||||||||||||||||||||||||
Last Modified | Aug 19 2023 |
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